

# Comparing the mechanism of action of covalent vs. non-covalent nsp16 inhibitors

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SARS-CoV-2-IN-16

Cat. No.: B12417908

[Get Quote](#)

## A Comparative Guide to Covalent and Non-Covalent nsp16 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action, performance, and experimental validation of covalent and non-covalent inhibitors targeting the SARS-CoV-2 non-structural protein 16 (nsp16). Nsp16, a 2'-O-methyltransferase, is a critical viral enzyme for mRNA capping, which enables the virus to evade the host's innate immune system. Its inhibition is a promising strategy for the development of antiviral therapeutics.

## Mechanism of Action: A Tale of Two Strategies

The fundamental difference between covalent and non-covalent inhibitors lies in the nature of their interaction with the target protein.

**Non-Covalent Inhibitors:** These compounds bind to nsp16 through reversible, non-permanent interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. Their efficacy is determined by the strength of these interactions (affinity) and how long they remain bound to the target (residence time). Many non-covalent nsp16 inhibitors are competitive with the S-adenosylmethionine (SAM) cofactor, binding to the same active site.<sup>[1]</sup> <sup>[2]</sup> Others employ a dual-site mechanism, occupying both the SAM and the RNA binding pockets.<sup>[2]</sup>

Covalent Inhibitors: In contrast, covalent inhibitors form a stable, chemical bond with the target protein, typically with a reactive amino acid residue. This interaction is often irreversible or very slowly reversible. The mechanism involves an initial non-covalent binding step, followed by the formation of the covalent bond.<sup>[3]</sup> A notable example for nsp16 is a compound that binds to a previously unrecognized cryptic pocket near the SAM-binding cleft, leading to the covalent modification of a cysteine residue.<sup>[3]</sup> This covalent linkage can lead to a prolonged duration of action that is not solely dependent on the inhibitor's concentration in circulation.

## Performance Data: A Quantitative Comparison

The following tables summarize key quantitative data for representative covalent and non-covalent nsp16 inhibitors. It is important to note that these data are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.

| Inhibitor   | Type         | Target Site                       | IC50 (μM)                                               | Notes                                                     | Reference |
|-------------|--------------|-----------------------------------|---------------------------------------------------------|-----------------------------------------------------------|-----------|
| Compound 5a | Covalent     | Cryptic Pocket                    | ~100 (no pre-incubation), 9 ± 1 (2-hour pre-incubation) | Time-dependent inhibition suggests covalent modification. | [3]       |
| Sinefungin  | Non-Covalent | SAM-competitive                   | 0.86                                                    | A well-characterized pan-methyltransferase inhibitor.     | [2]       |
| SS148       | Non-Covalent | SAM-competitive                   | 1.2                                                     | Dual inhibitor of nsp14 and nsp16. <sup>[1]</sup>         | [2]       |
| WZ16        | Non-Covalent | SAM-competitive/RNA-uncompetitive | 3.4                                                     | Dual inhibitor of nsp14 and nsp16. <sup>[1]</sup>         | [2]       |

Table 1: Inhibitory Potency of Covalent and Non-Covalent nsp16 Inhibitors.

| Inhibitor   | Type         | Selectivity Profile                                            | Notes                                                                                         | Reference |
|-------------|--------------|----------------------------------------------------------------|-----------------------------------------------------------------------------------------------|-----------|
| Compound 5a | Covalent     | Data not available                                             | The unique binding to a cryptic pocket may offer a potential for higher selectivity.          |           |
| Sinefungin  | Non-Covalent | Pan-inhibitor of methyltransferases                            | Lacks selectivity for viral over human methyltransferases. <sup>[4]</sup>                     |           |
| SS148       | Non-Covalent | Selective against some human protein methyltransferases.       | Shows some degree of selectivity. <sup>[1]</sup>                                              | [1]       |
| WZ16        | Non-Covalent | Selective against a panel of human protein methyltransferases. | Demonstrates a degree of selectivity against various human methyltransferases. <sup>[1]</sup> | [1]       |

Table 2: Selectivity of Covalent and Non-Covalent nsp16 Inhibitors.

## Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are summaries of key experimental protocols cited in the characterization of nsp16 inhibitors.

## Nsp16 Enzymatic Activity Assays

- Methyltransferase-Glo™ Assay: This is a bioluminescence-based assay that measures the formation of S-adenosyl homocysteine (SAH), a universal product of methyltransferase reactions. The assay involves two steps: first, the nsp16 enzymatic reaction is performed, and then a detection reagent is added that converts SAH to ATP. The amount of ATP produced is then quantified using a luciferase reaction, with the light output being proportional to the SAH concentration and thus, the enzyme activity.[5]
- Radiometric Assay: This assay directly measures the transfer of a radiolabeled methyl group from [<sup>3</sup>H]-SAM to the RNA substrate. The reaction mixture, containing the nsp16/nsp10 complex, RNA substrate, and [<sup>3</sup>H]-SAM, is incubated, and the reaction is then stopped. The radiolabeled RNA is captured, and the amount of incorporated radioactivity is measured using a scintillation counter. This provides a direct measure of enzyme activity.[1]
- Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This assay is based on the competitive detection of SAH. An anti-SAH antibody conjugated to a donor fluorophore and SAH linked to an acceptor fluorophore are used. In the absence of SAH produced by the enzyme, the antibody binds to the labeled SAH, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal. When nsp16 is active and produces SAH, it competes with the labeled SAH for antibody binding, leading to a decrease in the FRET signal.[4]

## Binding Affinity and Kinetics

- Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity of an inhibitor to its target protein. The target protein is immobilized on a sensor chip, and the inhibitor is flowed over the surface. The binding of the inhibitor to the protein causes a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the determination of the on-rate ( $k_{on}$ ), off-rate ( $k_{off}$ ), and the dissociation constant ( $K_D$ ). For covalent inhibitors, SPR can be used to monitor the initial non-covalent binding and the subsequent covalent modification, which is observed as a very slow or negligible dissociation rate.

## Target Engagement in a Cellular Context

- Cellular Thermal Shift Assay (CETSA): CETSA is used to verify that an inhibitor binds to its target protein within a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature. Cells are treated with the inhibitor, and then heated to various temperatures. The remaining soluble protein at each temperature is then quantified by methods such as Western blotting or mass spectrometry. An increase in the thermal stability of nsp16 in the presence of the inhibitor indicates direct target engagement.

## Visualizing the Mechanisms

### Covalent vs. Non-Covalent Inhibition

Figure 1. Covalent vs. Non-Covalent Inhibition of nsp16



[Click to download full resolution via product page](#)

Figure 1. Covalent vs. Non-Covalent Inhibition of nsp16

# Experimental Workflow for Inhibitor Characterization

Figure 2. Workflow for nsp16 Inhibitor Characterization



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Structure-Based Identification of SARS-CoV-2 nsp10-16 Methyltransferase Inhibitors Using Molecular Dynamics Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and structural studies of natural inhibitors against SARS-CoV-2 viral RNA methyltransferase (NSP16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Druggable, Cryptic Pocket in SARS-CoV-2 nsp16 using Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of SARS-CoV-2 Nsp14 and Nsp16 Methyltransferase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening of RNA methyltransferase NSP16 inhibitors against SARS-CoV-2 coronavirus and study of related mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparing the mechanism of action of covalent vs. non-covalent nsp16 inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12417908#comparing-the-mechanism-of-action-of-covalent-vs-non-covalent-nsp16-inhibitors>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)